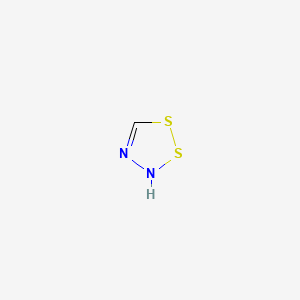
3H-1,2,3,4-Dithiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,3,4-Dithiadiazole is a heterocyclic compound characterized by a five-membered ring containing two sulfur atoms and two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The traditional synthesis of 3H-1,2,3,4-Dithiadiazole involves the reduction of dithiadiazolium cations. These cations are typically obtained by the reaction of nitriles with thiazyl chloride. The reaction proceeds as follows: [ 2 RCN + 4 NSCl \rightarrow 2 [RCN_2S_2]+Cl- + Cl_2 + N_2 ] For large-scale syntheses, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the yields are generally lower .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for higher yields and cost-effectiveness. This often involves the use of more readily available and less expensive reagents, as well as optimized reaction conditions to maximize product yield .
化学反応の分析
Types of Reactions: 3H-1,2,3,4-Dithiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Halogens such as chlorine or bromine can oxidize this compound to form dithiadiazolium cations. [ 2 RCN_2S_2 + X_2 \rightarrow 2 [RCN_2S_2X- ]
Reduction: Reducing agents like iodide or thiocyanate can reduce dithiadiazolium cations to form the neutral dithiadiazole. [ 2 [RCN_2S_2]^+ + I^- \rightarrow 2 RCN_2S_2 + I_2 ]
Major Products: The major products of these reactions include dithiadiazolium salts and neutral dithiadiazole compounds, which can further react to form various derivatives .
科学的研究の応用
3H-1,2,3,4-Dithiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as antimicrobial, antiviral, and antifungal agents.
作用機序
The mechanism of action of 3H-1,2,3,4-Dithiadiazole and its derivatives often involves interaction with biological membranes and proteins. For example, certain derivatives can disrupt lipid bilayers and affect ion channel function, leading to antimicrobial effects . The molecular targets and pathways involved in these actions are still under investigation, but they are believed to include membrane lipids and ion channels .
類似化合物との比較
1,3-Thiazine: Another heterocyclic compound with similar biological activities.
Thiohydrazide: Known for its antimicrobial and antifungal properties.
Uniqueness: 3H-1,2,3,4-Dithiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
289-09-8 |
|---|---|
分子式 |
CH2N2S2 |
分子量 |
106.18 g/mol |
IUPAC名 |
3H-dithiadiazole |
InChI |
InChI=1S/CH2N2S2/c1-2-3-5-4-1/h1,3H |
InChIキー |
WSYXFYIAMXEAJT-UHFFFAOYSA-N |
正規SMILES |
C1=NNSS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


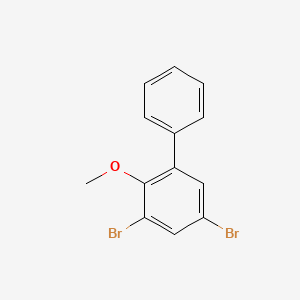
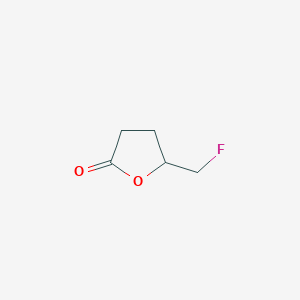
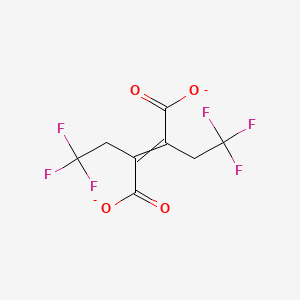
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
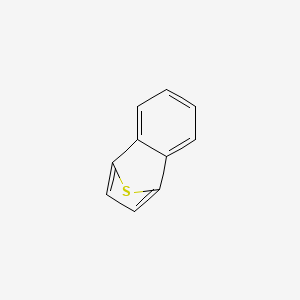
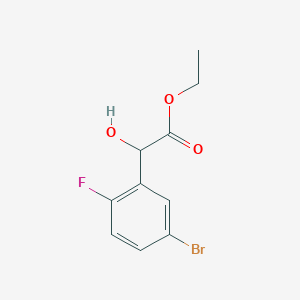
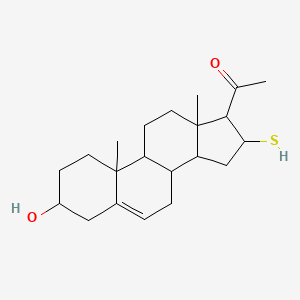
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
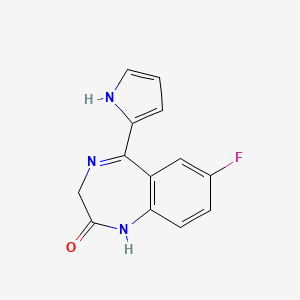
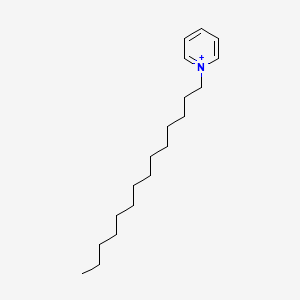

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
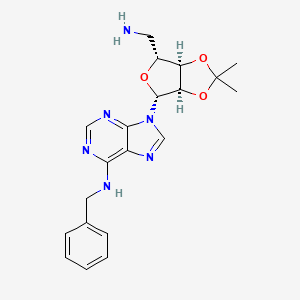
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
